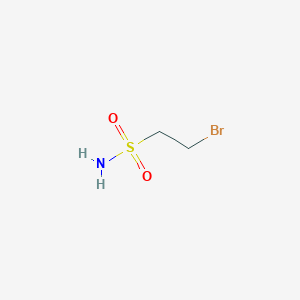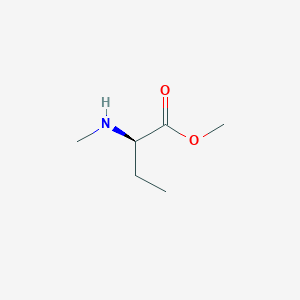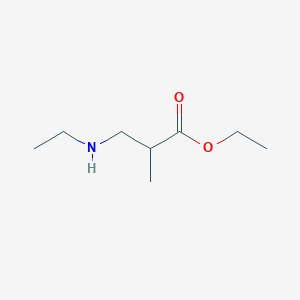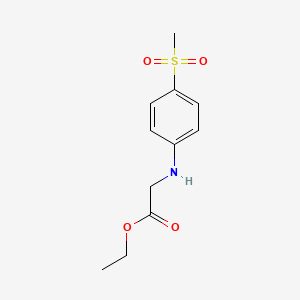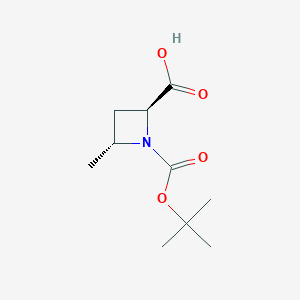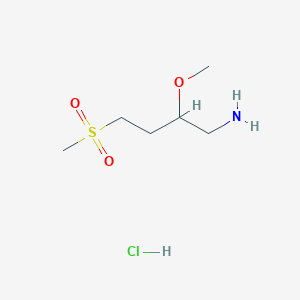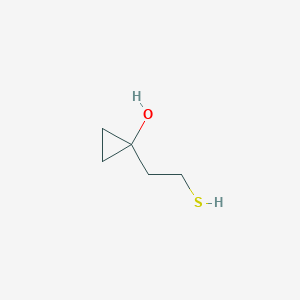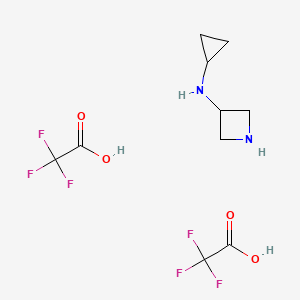
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H12F6N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with azetidin-3-one, followed by treatment with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetic acid groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid groups can enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The cyclopropyl and azetidine moieties can interact with specific binding sites, modulating the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopropylazetidine: Lacks the trifluoroacetic acid groups, making it less stable and soluble.
Azetidin-3-amine: Lacks the cyclopropyl group, which may affect its biological activity.
Bis(trifluoroacetic acid) derivatives: Similar in terms of stability and solubility but may have different core structures.
Uniqueness
N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its combination of cyclopropyl and azetidine moieties with trifluoroacetic acid groups. This combination enhances its stability, solubility, and potential biological activity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H14F6N2O4 |
|---|---|
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
Clé InChI |
FIYZMLAZNIXVRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


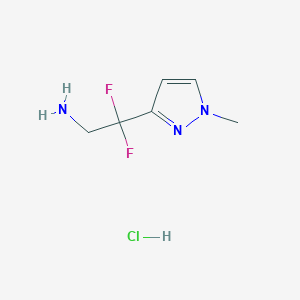
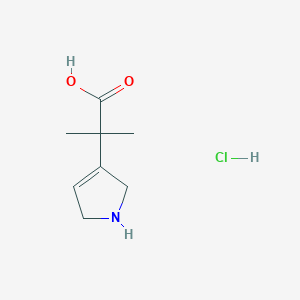
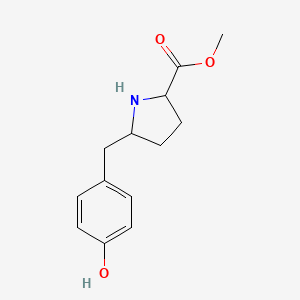
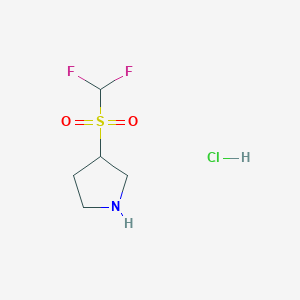
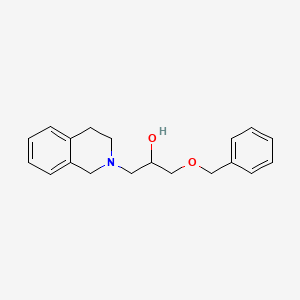
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
